molecular formula C15H21N3O2 B7636018 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide

Cat. No. B7636018
M. Wt: 275.35 g/mol
InChI Key: PUAVMKRJAYSXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4). It is a white crystalline solid and is soluble in water and ethanol. It has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

Mechanism of Action

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP. By inhibiting PDE4, 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 increases the levels of cyclic AMP, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This results in the inhibition of inflammatory cytokine production and the relaxation of smooth muscle cells in the airways.
Biochemical and Physiological Effects:
2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been shown to have various biochemical and physiological effects. It inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces airway hyperresponsiveness and improves lung function in asthma and COPD. In IBD, it reduces inflammation and improves intestinal barrier function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in lab experiments include its selectivity for PDE4, its ability to inhibit inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. One direction is to further investigate its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724. Additionally, further studies are needed to determine the safety and efficacy of 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 in humans.

Synthesis Methods

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 can be synthesized through a multistep process starting from 2-aminomethylphenol. The first step involves the reaction of 2-aminomethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminomethylphenol. This intermediate is then reacted with 2-oxoimidazolidine to form 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide. The final step involves the reaction of 2-(2-((2-oxoimidazolidin-1-yl)methyl)phenyl)acetamide with 2-methylbutanoyl chloride to form 2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724.

Scientific Research Applications

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the production of inflammatory cytokines and reduce airway hyperresponsiveness. In IBD, it has been shown to reduce inflammation and improve intestinal barrier function.

properties

IUPAC Name

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-3-11(2)14(19)17-13-7-5-4-6-12(13)10-18-9-8-16-15(18)20/h4-7,11H,3,8-10H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVMKRJAYSXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1CN2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.